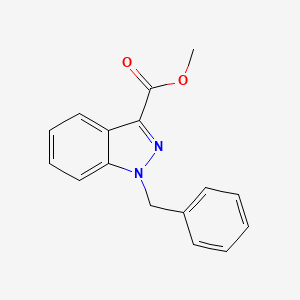

methyl 1-benzyl-1H-indazole-3-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 1-benzylindazole-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O2/c1-20-16(19)15-13-9-5-6-10-14(13)18(17-15)11-12-7-3-2-4-8-12/h2-10H,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDYQTFQMUAVGRX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NN(C2=CC=CC=C21)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Methyl 1 Benzyl 1h Indazole 3 Carboxylate and Analogous Indazole 3 Carboxylates

Classical and Established Synthetic Approaches to the Indazole Nucleus

The formation of the bicyclic indazole ring system is a cornerstone of many synthetic routes. Various classical methods have been established, often involving multi-step sequences starting from readily available aromatic precursors.

Multi-Step Conversions from Precursor Molecules

Historically, the synthesis of the indazole core has been achieved through several named reactions and multi-step pathways. A common strategy involves the intramolecular cyclization of suitably substituted benzene (B151609) derivatives.

One established method for preparing indazole-3-carboxylic acid, a direct precursor to its methyl ester, begins with isatin (B1672199). diva-portal.org This process involves the hydrolysis of isatin with aqueous sodium hydroxide (B78521), followed by conversion of the intermediate to a diazonium salt. Subsequent reduction of the diazonium salt yields an aryl hydrazine, which then undergoes cyclization under acidic conditions to furnish the indazole-3-carboxylic acid. diva-portal.org

Another classical approach is the Jacobson Indazole Synthesis . This method, discovered by Jacobson and Huber, originally involved the decomposition of N-nitroso-o-benzotoluidide to produce indazole in moderate yields. orgsyn.org Mechanistic studies have revealed this reaction to be an intramolecular azo coupling. orgsyn.org While the yield can be nearly quantitative, the low solubility of the starting material necessitates large volumes of solvents, making a modified procedure using the N-acetyl derivative more convenient for practical applications. orgsyn.org

A more direct, one-step synthesis of 1H-indazole-3-carboxylic acid derivatives has been developed from o-aminophenylacetic acid amides or esters. orgsyn.org This method utilizes sodium nitrite (B80452) or tert-butyl nitrite to generate a diazonium salt in situ, which then cyclizes to form the indazole ring. orgsyn.org This approach is notable for its mild reaction conditions and high yields. orgsyn.org

Esterification Protocols for Indazole-3-carboxylic Acids

Once 1H-indazole-3-carboxylic acid is obtained, the next step is typically the formation of the methyl ester. The most common and direct method for this transformation is the Fischer esterification . This acid-catalyzed reaction involves treating the carboxylic acid with an alcohol, in this case, methanol (B129727), in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). researchgate.net The reaction is an equilibrium process, and to drive it towards the ester product, methanol is often used in large excess as the solvent. researchgate.net

A specific protocol for the synthesis of methyl 1H-indazole-3-carboxylate involves heating a mixture of 1H-indazole-3-carboxylic acid in methanol with methanesulfonic acid as the catalyst. researchgate.net The reaction is refluxed for several hours, and after concentration and neutralization with a base like sodium bicarbonate, the product precipitates and can be collected. researchgate.net

Regioselective N-Alkylation Strategies for 1H-Indazole Scaffolds

A crucial step in the synthesis of the target molecule is the attachment of the benzyl (B1604629) group to one of the nitrogen atoms of the indazole ring. 1H-indazoles are tautomeric and can be alkylated at either the N1 or N2 position, leading to a mixture of regioisomers. Achieving high regioselectivity is therefore a primary concern in these synthetic strategies.

Alkylation of Methyl 1H-Indazole-3-carboxylate with Benzyl Halides

The synthesis of methyl 1-benzyl-1H-indazole-3-carboxylate is typically achieved through the nucleophilic substitution reaction of methyl 1H-indazole-3-carboxylate with a benzyl halide, such as benzyl bromide or benzyl chloride. nih.gov This reaction is generally carried out in the presence of a base to deprotonate the indazole N-H, thereby generating the more nucleophilic indazolide anion.

The choice of base and solvent plays a critical role in the outcome of the reaction, particularly concerning the ratio of N1 to N2 benzylated products. Common bases used for this transformation include sodium hydride (NaH), potassium carbonate (K₂CO₃), and cesium carbonate (Cs₂CO₃).

Influence of Reaction Conditions on N1/N2 Regioselectivity

The regioselectivity of the N-alkylation of indazoles is a well-studied phenomenon and is influenced by a combination of electronic and steric factors of the indazole substrate, as well as the reaction conditions, including the base, solvent, and electrophile. nih.govbeilstein-journals.org Generally, direct alkylation of 1H-indazoles leads to a mixture of N1- and N2-substituted products. beilstein-journals.org

The 1H-indazole tautomer is thermodynamically more stable than the 2H-tautomer. nih.gov However, the distribution of products is often governed by the kinetics of the alkylation reaction. The N1 position is generally considered to be more sterically hindered, while the N2 position is more electronically favored for attack in some cases.

Studies on the alkylation of methyl 5-bromo-1H-indazole-3-carboxylate, a close analog, have shown that the use of sodium hydride in tetrahydrofuran (B95107) (THF) leads to high N1-selectivity. beilstein-journals.org This is attributed to the coordination of the sodium cation between the N2 nitrogen and the oxygen of the C3-carboxylate group, which sterically directs the incoming electrophile to the N1 position. beilstein-journals.org

Solvent Effects on Regioisomeric Distribution

The polarity and coordinating ability of the solvent have a profound impact on the N1/N2 regioisomeric ratio. The choice of solvent can influence the state of the indazolide anion, whether it exists as a tight ion pair, a solvent-separated ion pair, or a free anion, which in turn affects the site of alkylation.

In less polar, non-coordinating solvents like tetrahydrofuran (THF), the formation of tight ion pairs is favored, which, as mentioned, can lead to high N1-selectivity, especially with alkali metal cations that can chelate. nih.govbeilstein-journals.org Conversely, in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), the cation is more effectively solvated, leading to a more "free" indazolide anion. nih.gov In these cases, the inherent electronic preferences of the anion play a more significant role, often resulting in lower selectivity or a preference for the N2 isomer.

The following table illustrates the effect of different solvents on the yield of the N1-alkylated product for a model indazole system, highlighting the significant role the solvent plays in directing the regiochemical outcome.

| Entry | Solvent | N1 Product Isolated Yield (%) |

|---|---|---|

| 1 | DMF | 60 |

| 2 | DMSO | 54 |

| 3 | NMP | 42 |

| 4 | Chlorobenzene | 66 |

| 5 | Toluene | 56 |

| 6 | Dioxane | 96 |

Data adapted from a study on the N1-alkylation of methyl 5-bromo-1H-indazole-3-carboxylate, demonstrating the influence of the solvent on product yield. beilstein-journals.org

Base and Catalyst Selection for Enhanced Selectivity

The alkylation of indazole-3-carboxylates or the corresponding carboxylic acids is a common method for introducing substituents at the N1 or N2 position. However, this step often suffers from a lack of regioselectivity, leading to a mixture of N1 and N2 isomers and, in some cases, O-alkylation of the carboxylate group. diva-portal.org Careful selection of the base and solvent system is paramount to achieving high selectivity.

Recent research has demonstrated that using indazole-3-carboxylic acid directly as the starting material can lead to highly selective N1-alkylation. diva-portal.orgdiva-portal.org The choice of base is a determining factor in the reaction's outcome. Strong bases, such as sodium hydride (NaH), have proven to be highly effective in promoting selective alkylation at the N1 position. diva-portal.org In contrast, weaker bases like carbonate salts tend to favor O-alkylation, as they primarily deprotonate the more acidic carboxylic acid proton. diva-portal.org

A study optimizing the synthesis of N1-pentyl-indazole-3-carboxylic acid, a key step for certain synthetic cannabinoids, found that using 3.0 equivalents of NaH in dimethylformamide (DMF) at room temperature provided the best N1 selectivity (>99%). diva-portal.org The use of dimethyl sulfoxide (DMSO) as a solvent also resulted in full conversion but with a slightly reduced N1 selectivity of 96%. diva-portal.org This highlights the synergistic effect of both the base and the solvent in controlling the reaction's regioselectivity.

Table 1: Effect of Base and Solvent on N1-Alkylation Selectivity of Indazole-3-carboxylic Acid

| Base | Solvent | N1 Selectivity | Yield | Reference |

|---|---|---|---|---|

| Sodium Hydride (NaH) | Dimethylformamide (DMF) | >99% | 79% (Isolated) | diva-portal.org |

| Sodium Hydride (NaH) | Dimethyl Sulfoxide (DMSO) | 96% | Not specified | diva-portal.org |

| Carbonate Salts | Not specified | Favors O-alkylation | Not specified | diva-portal.org |

Advanced Catalytic Methods for Indazole Synthesis and Functionalization

Modern organic synthesis has increasingly turned to advanced catalytic methods to construct complex heterocyclic scaffolds like indazole with greater efficiency, atom economy, and control. These methods often involve transition-metal catalysis and are expanding to include novel approaches such as single-atom catalysis and green chemistry principles. benthamdirect.combohrium.com

Transition Metal-Catalyzed Cycloaddition and Annulation Reactions

Transition metals, particularly rhodium, palladium, and copper, are powerful tools for forging the C–N and N–N bonds necessary for constructing the indazole ring system. benthamdirect.combohrium.com These metals can catalyze a variety of transformations, including C-H activation, cycloadditions, and intramolecular aminations, providing direct and efficient routes to functionalized indazoles.

Rhodium(III) catalysis has emerged as a potent strategy for the synthesis of indazoles through C–H bond activation. This approach allows for the direct functionalization of C–H bonds, which are typically unreactive, offering a more atom-economical pathway. One prominent method involves the Rh(III)-catalyzed [4+1] annulation of azobenzenes with aldehydes to produce N-aryl-2H-indazoles. acs.orgnih.govacs.org In this process, the azo functional group acts as a directing group to facilitate the ortho C–H activation of the azobenzene, which then adds to an aldehyde. acs.org A subsequent cyclative capture and aromatization cascade yields the 2H-indazole product. acs.org

Researchers have also developed Rh(III)-catalyzed [4+1] spiroannulation reactions to construct more complex spirocyclic indazole derivatives from N-aryl phthalazine-diones and diazo compounds. rsc.orgrsc.org This method proceeds through a proposed mechanism involving C–H activation, carbene insertion, and a final nucleophilic addition process, showcasing high atom-economy and tolerance for various functional groups. rsc.orgrsc.org

Palladium and copper catalysts are extensively used in N-aryl bond formation, a key step in many indazole syntheses. nih.gov These methods often involve the intramolecular cyclization of appropriately substituted precursors.

Palladium-catalyzed intramolecular amination (e.g., Buchwald-Hartwig amination) is a highly effective method for forming the indazole ring. nih.govunina.it For instance, 2-iodo-N-arylbenzohydrazonoyl chlorides can react with isocyanides and a sacrificial acid to form an intermediate that undergoes a chemoselective Buchwald-Hartwig intramolecular cyclization to yield 1-arylindazole-3-carboxamides in good to excellent yields. unina.it Similarly, a ligand-free palladium-catalyzed intramolecular C-H amination of aminohydrazones has been reported for the synthesis of 1H-indazoles. nih.gov

Copper-catalyzed reactions, reminiscent of the classic Ullmann condensation, provide a less expensive alternative to palladium for N-arylation. nih.gov An efficient copper(I)-catalyzed intramolecular amination reaction using CuI with a 1,10-phenanthroline (B135089) ligand has been developed for preparing 1-aryl-1H-indazole derivatives from arylhydrazones. tandfonline.com These reactions are versatile and can be applied to a wide range of substrates, affording the indazole products in high yields. tandfonline.com Copper-mediated annulation of 2-(1-substituted vinyl) anilines with aryl nitrosos has also been used to synthesize 2,3-diaryl-2H-indazoles. nih.gov

Table 2: Examples of Transition Metal-Catalyzed Indazole Synthesis

| Catalyst System | Reaction Type | Starting Materials | Product Type | Reference |

|---|---|---|---|---|

| [Cp*RhCl2]2/AgSbF6 | C-H Activation/[4+1] Annulation | Azobenzenes, Aldehydes | 2-Aryl-2H-indazoles | acs.org |

| PdCl2(dppf) | Suzuki-Miyaura Coupling | Bromo-indazole carboxamide, Boronic acids | Aryl-indazole carboxamides | nih.gov |

| CuI/1,10-phenanthroline | Intramolecular Amination | o-Haloarylhydrazones | 1-Aryl-1H-indazoles | tandfonline.com |

| Pd(OAc)2/dppf | Intramolecular Amination | N-aryl-N-(o-bromobenzyl)hydrazines | 2-Aryl-2H-indazoles | researchgate.net |

Single-Atom Catalysis in Indazole Scaffold Construction

Single-atom catalysis (SAC) represents a frontier in heterogeneous catalysis, where isolated metal atoms dispersed on a support act as the active sites. nih.gov This approach maximizes atomic efficiency and can lead to unique catalytic activities and selectivities compared to traditional nanoparticle catalysts. nih.gov While still an emerging field, SAC is showing potential in complex organic synthesis, including the construction of heterocyclic scaffolds like indazoles. researchgate.net

Research has demonstrated the use of heterogeneous single-atom platinum catalysts for the expedient synthesis of E-hydrazone esters, which are key precursors for 1H-indazoles. researchgate.net The single-atom catalyst facilitates the stereoselective synthesis of these crucial building blocks. Furthermore, density functional theory calculations have shown that single-atom rhodium catalysts can exhibit high selectivity in carbene insertion reactions, which are relevant to heterocycle synthesis, by lowering insertion barriers and accelerating proton transfer. researchgate.net The development of stable and robust single-atom catalysts is a key challenge, but their potential for high efficiency and novel reactivity makes them a promising area for future indazole synthesis methodologies. nih.gov

Application of Green Chemistry Principles in Indazole Synthesis

The principles of green chemistry, which aim to reduce waste, use less hazardous materials, and improve energy efficiency, are increasingly being applied to the synthesis of pharmaceuticals and other fine chemicals. rsc.orgresearchgate.net In the context of indazole synthesis, this has led to the development of more sustainable and environmentally friendly methods.

Key green approaches include:

Metal-Free Reactions: To avoid the cost and toxicity associated with heavy metals like palladium, researchers have developed metal-free synthetic routes. One such method is a visible-light-induced deoxygenative cyclization of o-carbonyl azobenzene, which proceeds without any metal catalyst or external hydrogen source, affording 2H-indazoles in excellent yields. rsc.org

Use of Greener Solvents: Replacing hazardous organic solvents with more benign alternatives is a core tenet of green chemistry. A one-pot, three-component synthesis of 2H-indazoles has been achieved using a heterogeneous copper oxide nanoparticle catalyst supported on activated carbon with PEG-400, a green solvent. acs.org

Catalyst Recycling: The development of heterogeneous catalysts, such as the CuO nanoparticles on activated carbon, allows for the catalyst to be easily recovered and reused, reducing waste and cost. acs.org

Atom Economy: Methodologies like the PIFA-promoted regio- and stereospecific aminoselenenylation of glycals with indazoles offer high atom economy under mild, metal-free conditions, aligning with green chemistry principles. rsc.org

These sustainable approaches not only reduce the environmental impact of indazole synthesis but can also lead to more efficient and economically viable processes. researchgate.netacs.org

Chemical Reactivity and Derivatization Studies of Methyl 1 Benzyl 1h Indazole 3 Carboxylate

Transformations of the Ester Moiety

The ester group at the 3-position of the indazole ring is a primary site for chemical modification, enabling the synthesis of a diverse array of derivatives, including carboxylic acids, amides, and alcohols.

Hydrolysis to the Corresponding Carboxylic Acid

The methyl ester of 1-benzyl-1H-indazole-3-carboxylate can be readily hydrolyzed to its corresponding carboxylic acid, 1-benzyl-1H-indazole-3-carboxylic acid. This transformation is typically achieved under basic conditions. While direct studies on the title compound are not extensively detailed in the literature, analogous transformations on similar indazole esters are well-documented. For instance, the hydrolysis of methyl 1-acetyl-1H-indazole-3-carboxylate is effectively carried out using an aqueous solution of sodium hydroxide (B78521) (NaOH) under reflux, yielding the carboxylic acid in high purity after acidification. semanticscholar.org This procedure serves as a reliable template for the saponification of the 1-benzyl analogue. The resulting carboxylic acid is a crucial precursor for further derivatization, particularly for the formation of amides and other acyl derivatives. google.com

Table 1: Representative Reaction Conditions for Ester Hydrolysis

| Substrate | Reagents | Conditions | Product | Reference |

|---|---|---|---|---|

| Methyl 1-acetyl-1H-indazole-3-carboxylate | Sodium Hydroxide (NaOH), Water | Reflux | 1-acetyl-1H-indazole-3-carboxylic acid | semanticscholar.org |

Formation of Amide Derivatives

The synthesis of amide derivatives from methyl 1-benzyl-1H-indazole-3-carboxylate typically proceeds via a two-step sequence involving initial hydrolysis to the carboxylic acid, as described above. The subsequent amide bond formation is a widely used strategy in medicinal chemistry. The carboxylic acid is first activated, commonly by converting it into a more reactive acyl chloride intermediate. This is achieved by treating the acid with a chlorinating agent such as thionyl chloride (SOCl₂). google.com The resulting 1-benzyl-1H-indazole-3-carbonyl chloride is then reacted with a primary or secondary amine to yield the desired amide derivative. This method provides a versatile route to a wide range of N-substituted indazole-3-carboxamides.

Table 2: General Pathway for Amide Synthesis

| Step | Starting Material | Reagents | Intermediate/Product | Reference |

|---|---|---|---|---|

| 1 (Hydrolysis) | Methyl 1-benzyl-1H-indazole-3-carboxylate | Base (e.g., NaOH), then Acid | 1-benzyl-1H-indazole-3-carboxylic acid | semanticscholar.org |

| 2 (Amidation) | 1-benzyl-1H-indazole-3-carboxylic acid | i) SOCl₂ ii) Amine (R¹R²NH) | N,N-disubstituted-1-benzyl-1H-indazole-3-carboxamide | google.com |

Reduction Reactions of the Ester Group

The ester moiety of methyl 1-benzyl-1H-indazole-3-carboxylate can be reduced to a primary alcohol, yielding (1-benzyl-1H-indazol-3-yl)methanol. This transformation requires the use of a strong reducing agent, as weaker agents like sodium borohydride (B1222165) are generally ineffective at reducing esters. Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this type of reduction. The reaction is typically performed in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). This reduction provides access to 3-hydroxymethyl-indazole derivatives, which are valuable building blocks for further functionalization, for example, through etherification.

Functionalization Strategies for the Indazole Ring System

The bicyclic indazole core, composed of fused benzene (B151609) and pyrazole (B372694) rings, can undergo substitution reactions, allowing for the introduction of various functional groups onto the aromatic system.

Electrophilic Substitution Reactions

The indazole ring system is generally electron-rich, making it susceptible to electrophilic aromatic substitution. The position of substitution is directed by the existing groups on the ring. In the case of 1-substituted indazole-3-carboxylates, electrophilic attack typically occurs on the benzene portion of the molecule. A documented example of this reactivity is the bromination of the title compound's scaffold. Research has led to the preparation of methyl 1-benzyl-5-bromo-1H-indazole-3-carboxylate. beilstein-journals.org This indicates that under appropriate conditions, an electrophile such as bromine (Br₂) will preferentially substitute at the C-5 position of the indazole ring. Other common electrophilic substitution reactions, such as nitration and Friedel-Crafts acylation, are also plausible on the activated indazole ring, likely favoring positions 5 and/or 7.

Table 3: Example of Electrophilic Substitution

| Reaction | Starting Material | Potential Reagents | Observed Product | Reference |

|---|---|---|---|---|

| Bromination | Methyl 1-benzyl-1H-indazole-3-carboxylate | Br₂, Lewis Acid | Methyl 1-benzyl-5-bromo-1H-indazole-3-carboxylate | beilstein-journals.org |

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SₙAr) is a reaction pathway that is generally not favored on the unsubstituted, electron-rich indazole ring of methyl 1-benzyl-1H-indazole-3-carboxylate. SₙAr reactions require the presence of a good leaving group (such as a halogen) and strong electron-withdrawing groups (such as nitro groups) to activate the aromatic ring towards nucleophilic attack. The parent compound lacks these activating features.

However, derivatives of the title compound that have been functionalized via electrophilic substitution can serve as substrates for subsequent reactions. For example, the methyl 1-benzyl-5-bromo-1H-indazole-3-carboxylate derivative could potentially undergo metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), which provide an alternative and more common method for introducing new carbon-carbon or carbon-heteroatom bonds onto the indazole core. chim.it These modern coupling methods have largely superseded classical SₙAr for the functionalization of such heterocyclic systems.

Decarboxylation Reactions of Indazole-3-carboxylate Derivatives

The removal of the carboxylate group from the C3 position of the indazole ring in derivatives such as methyl 1-benzyl-1H-indazole-3-carboxylate is a significant transformation for creating simpler indazole scaffolds. Direct decarboxylation of the methyl ester is not a typical reaction. Instead, the process generally involves a preliminary hydrolysis of the ester to the corresponding carboxylic acid, followed by the decarboxylation of the acid.

The hydrolysis of the methyl ester to 1-benzyl-1H-indazole-3-carboxylic acid can be achieved under standard basic conditions, for instance, by refluxing with a base like sodium hydroxide in an aqueous solution. Following hydrolysis, the resulting carboxylic acid can undergo decarboxylation. Thermal or photolytic methods are commonly employed for this purpose. A notable example is the thermal decarboxylation of 1-benzyl-1H-indazole-3-carboxylic acid, which yields 1-benzylindazole. This reaction is often carried out at elevated temperatures, typically between 150–200°C, in a high-boiling solvent such as diphenyl ether. The presence of a catalyst, like copper(I) oxide (Cu₂O), can facilitate this process, leading to yields in the range of 60–70%. This decarboxylation is a key step in simplifying the indazole structure, which is often a crucial maneuver in the synthesis of various compounds in medicinal chemistry.

Table 1: Conditions for Thermal Decarboxylation of 1-Benzyl-1H-indazole-3-carboxylic Acid

| Starting Material | Product | Temperature | Catalyst | Solvent | Yield | Reference |

| 1-Benzyl-1H-indazole-3-carboxylic acid | 1-Benzylindazole | 150–200°C | Copper(I) oxide (Cu₂O) | Diphenyl ether | 60–70% |

Oxidation and Reduction Pathways of the Indazole Core

The indazole core of methyl 1-benzyl-1H-indazole-3-carboxylate can undergo various oxidation and reduction reactions, leading to a range of functionalized derivatives. The specific outcome of these reactions depends on the reagents and conditions employed, as well as the substitution pattern of the indazole ring.

Oxidation:

The oxidation of the indazole ring can lead to several products, including the formation of N-oxides or the modification of substituents. While specific studies on the direct oxidation of methyl 1-benzyl-1H-indazole-3-carboxylate are not extensively detailed in the reviewed literature, general principles of heterocyclic oxidation can be applied. For instance, the nitrogen atoms of the pyrazole moiety can be susceptible to oxidation. The synthesis of indazole N-oxide derivatives has been reported, which can occur under mild conditions.

Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) can lead to more extensive transformations. In heterocyclic systems, KMnO₄ is known to oxidize alkyl side chains to carboxylic acids. For instance, methyl groups attached to triazole rings have been successfully oxidized to carboxyl groups using aqueous potassium permanganate. It is plausible that under controlled conditions, the benzyl (B1604629) group of methyl 1-benzyl-1H-indazole-3-carboxylate could be oxidized at the benzylic position, although harsh conditions might lead to the degradation of the indazole ring itself. The benzene part of the indazole core is generally resistant to oxidation under conditions that would transform alkyl side chains.

Reduction:

The reduction of the indazole core can also proceed via different pathways. Catalytic hydrogenation is a common method for the reduction of aromatic systems. The complete hydrogenation of the indazole ring would lead to a hexahydroindazole derivative. However, the conditions required for such a transformation are typically harsh, involving high pressures of hydrogen gas and potent catalysts.

More commonly, reductions may target specific functionalities or parts of the heterocyclic system. For example, in the synthesis of some indazole derivatives, reductive cyclization of ortho-nitro precursors is a key step. While this pertains to the formation rather than the modification of the indazole ring, it highlights the general stability of the N-N bond within the pyrazole part of the molecule under certain reductive conditions. The use of reducing agents like lithium aluminum hydride (LiAlH₄) could potentially reduce the methyl ester group at the C3 position to a hydroxymethyl group. The selectivity of such a reduction would depend on the reaction conditions, as LiAlH₄ is a powerful reducing agent capable of reducing a wide range of functional groups.

Table 2: Potential Oxidation and Reduction Reactions of the Indazole Core

| Reaction Type | Reagent | Potential Product | Comments |

| Oxidation | m-CPBA | 1-Benzyl-1H-indazole-3-carboxylate N-oxide | Formation of N-oxides is a common reaction for N-heterocycles. |

| KMnO₄ | 1-(Carboxy)-1H-indazole-3-carboxylic acid | Oxidation of the benzyl group to a carboxylic acid is possible. | |

| Reduction | LiAlH₄ | (1-Benzyl-1H-indazol-3-yl)methanol | Reduction of the methyl ester to a primary alcohol. |

| H₂/Catalyst | 1-Benzyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate | Partial or complete hydrogenation of the benzene ring of the indazole core. |

Spectroscopic Characterization and Elucidation of Methyl 1 Benzyl 1h Indazole 3 Carboxylate Structure

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments, while the ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms.

¹H NMR: The proton spectrum of methyl 1-benzyl-1H-indazole-3-carboxylate displays characteristic signals for the indazole core, the benzyl (B1604629) substituent, and the methyl ester group. The aromatic region typically shows four distinct multiplets for the protons on the indazole's benzene (B151609) ring (H-4, H-5, H-6, and H-7). The H-4 proton is often the most downfield of this set due to its proximity to the pyrazole (B372694) ring and the ester group. The benzyl group protons appear as a singlet for the methylene (B1212753) (CH₂) group and multiplets for the five protons of the phenyl ring. A sharp singlet corresponding to the three protons of the methoxy (B1213986) (OCH₃) group is also a key diagnostic peak.

¹³C NMR: The ¹³C NMR spectrum complements the ¹H NMR data. It shows distinct signals for each carbon atom in the molecule. Key signals include the carbonyl carbon of the ester group (typically around 162-165 ppm), the carbons of the indazole and benzyl aromatic rings, the benzylic methylene carbon (around 53-54 ppm), and the methoxy carbon (around 52 ppm). The chemical shifts of the indazole carbons, particularly C3 and C7a, are diagnostic for confirming the N-1 substitution pattern.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for Methyl 1-benzyl-1H-indazole-3-carboxylate Note: Data is compiled and predicted based on spectra of closely related compounds.

2D NMR experiments are essential for unambiguously assigning the signals observed in 1D spectra and confirming the molecule's connectivity.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For methyl 1-benzyl-1H-indazole-3-carboxylate, COSY would show correlations between adjacent aromatic protons on the indazole ring (H-4 with H-5, H-5 with H-6, H-6 with H-7) and on the benzyl ring, confirming their relative positions.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with their directly attached carbons (¹H-¹³C one-bond correlations). This allows for the definitive assignment of each protonated carbon atom by linking the known proton signals to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial as it shows correlations between protons and carbons over two or three bonds. Key HMBC correlations for this molecule would include:

The benzyl CH₂ protons to the indazole carbon C-7a and the benzyl ipso-carbon C-1', confirming the N-CH₂-Ph linkage.

The methoxy (OCH₃) protons to the ester carbonyl carbon (C=O), confirming the methyl ester group.

The indazole H-4 proton to carbons C-3, C-3a, and C-5.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique shows correlations between protons that are close in space, regardless of whether they are connected through bonds. A key NOESY correlation would be observed between the benzylic CH₂ protons and the H-7 proton of the indazole ring, providing definitive proof of the N-1 substitution, as this proximity would not exist in the N-2 isomer.

Nitrogen NMR can serve as a powerful tool for distinguishing between N-1 and N-2 substituted indazole isomers. rsc.org

¹⁵N NMR: The two nitrogen atoms in the indazole ring have distinct chemical environments. In ¹⁵N NMR spectra, the chemical shifts of N-1 and N-2 are highly sensitive to which nitrogen is substituted. rsc.org For an N-1 substituted isomer like methyl 1-benzyl-1H-indazole-3-carboxylate, N-1 would appear as a pyrrole-type nitrogen while N-2 would be pyridine-type, resulting in a characteristic pair of chemical shifts. The N-2 substituted isomer would show a significantly different chemical shift pattern, making ¹⁵N NMR an excellent method for isomer differentiation. The main challenge is the low natural abundance and sensitivity of the ¹⁵N nucleus, often requiring long acquisition times or ¹⁵N-enrichment.

¹⁴N NMR: While ¹⁴N is the most abundant nitrogen isotope, it is a quadrupolar nucleus, which typically results in very broad NMR signals, making high-resolution analysis difficult. However, in some cases, solid-state ¹⁴N NMR can provide useful information about the local electronic environment.

Vibrational Spectroscopy (Infrared Spectroscopy) for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of methyl 1-benzyl-1H-indazole-3-carboxylate shows several characteristic absorption bands that confirm its key structural features.

Table 2: Characteristic IR Absorption Bands for Methyl 1-benzyl-1H-indazole-3-carboxylate

The most prominent band is the strong absorption around 1709 cm⁻¹, which is characteristic of the C=O stretching vibration of a conjugated ester. The bands above 3000 cm⁻¹ correspond to the C-H stretches of the aromatic rings, while the band at 2951 cm⁻¹ is due to the aliphatic C-H stretch of the methyl group. The fingerprint region (below 1500 cm⁻¹) contains numerous bands corresponding to C=C, C=N, and C-N stretching and bending vibrations of the heterocyclic and aromatic systems.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum is sensitive to the extent of conjugation. The structure of methyl 1-benzyl-1H-indazole-3-carboxylate contains two main chromophores: the benzyl group and the indazole-3-carboxylate system. Crystal structure analysis of similar compounds confirms that the ester group is nearly coplanar with the indazole ring, allowing for extended π-conjugation. nih.gov

The UV-Vis spectrum is expected to show strong absorptions corresponding to π → π* transitions. Based on data from the closely related methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate, absorption maxima (λ_max) are observed around 207 nm and 297 nm. caymanchem.com The high-energy absorption near 207 nm can be attributed to transitions within the benzyl and benzene portions of the molecule, while the lower-energy band at 297 nm is characteristic of the extended conjugated system of the indazole-3-carboxylate moiety.

Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) provides information about the molecular weight and structural fragments of a compound. For methyl 1-benzyl-1H-indazole-3-carboxylate (Molecular Formula: C₁₆H₁₄N₂O₂), the calculated molecular weight is approximately 266.3 g/mol .

In electron ionization (EI) mass spectrometry, the molecule is expected to show a distinct molecular ion peak (M⁺˙) at m/z 266. The fragmentation pattern provides valuable structural information. The most characteristic fragmentation is the cleavage of the benzylic C-N bond, leading to the formation of the highly stable benzyl cation or its rearranged tropylium (B1234903) ion isomer, which would produce a very intense base peak at m/z 91. nih.gov Other significant fragmentation pathways include the loss of the methoxy radical (•OCH₃) to give a fragment at m/z 235, and the loss of the entire methoxycarbonyl radical (•COOCH₃) to give a fragment at m/z 207.

Table 3: Predicted Key Fragments in the Mass Spectrum of Methyl 1-benzyl-1H-indazole-3-carboxylate

Table of Mentioned Compounds

X-ray Crystallography for Definitive Solid-State Structural Determination

Following a comprehensive search of scientific literature and crystallographic databases, specific X-ray crystallography data for the definitive solid-state structural determination of methyl 1-benzyl-1H-indazole-3-carboxylate could not be located in the public domain.

While crystallographic data for closely related analogs such as 1-methyl-1H-indazole-3-carboxylic acid and methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate are available, these structures differ from the target compound by the substitution on the indazole nitrogen (methyl vs. benzyl) or the benzyl group (unsubstituted vs. fluoro-substituted). Adhering to the strict focus of this article, the data for these related compounds will not be presented or discussed.

The determination of the precise three-dimensional arrangement of atoms and molecules in the crystalline lattice of methyl 1-benzyl-1H-indazole-3-carboxylate would require experimental single-crystal X-ray diffraction analysis. Such an analysis would provide unequivocal information regarding its solid-state conformation, including bond lengths, bond angles, and intermolecular interactions. This empirical data is crucial for a complete structural elucidation.

Computational Chemistry and Theoretical Investigations of Methyl 1 Benzyl 1h Indazole 3 Carboxylate

Quantum Chemical Calculations (Density Functional Theory and Ab Initio Methods)

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are foundational to modern chemical research. DFT, particularly with hybrid functionals like B3LYP, has proven to be a robust and efficient method for studying organic molecules, offering a favorable balance between accuracy and computational cost. These methods are employed to model the molecule's behavior and properties from first principles.

The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms, known as geometry optimization. For methyl 1-benzyl-1H-indazole-3-carboxylate, this process identifies the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state on the potential energy surface.

The molecule possesses significant conformational flexibility, primarily due to the rotation around the single bonds connecting the benzyl (B1604629) group to the indazole nitrogen (N1) and the carboxylate group to the indazole carbon (C3). A thorough conformational analysis is essential to identify the global minimum energy structure as well as other low-energy conformers that may exist in equilibrium. This is often achieved by systematically rotating the key dihedral angles and performing geometry optimizations for each starting conformation. researchgate.netresearchgate.net The relative energies of these conformers, calculated after optimization, allow for the determination of their population distribution at a given temperature using Boltzmann statistics. For N-benzyl substituted amides, DFT calculations have successfully predicted the presence of multiple stable conformations in solution. scielo.br

| Dihedral Angle | Description | Expected Influence on Conformation |

|---|---|---|

| C(indazole ring)-N1-CH₂-C(benzyl ring) | Rotation of the benzyl group relative to the indazole plane | Determines the orientation of the benzyl substituent. |

| N1-C(indazole ring)-C(carboxylate)-O | Rotation of the methyl carboxylate group | Affects the planarity and conjugation with the indazole ring. |

The electronic properties of a molecule are governed by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important and are often referred to as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). irjweb.com

The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. irjweb.com A small HOMO-LUMO gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. irjweb.com For indazole derivatives, DFT calculations show that the HOMO is typically delocalized over the electron-rich bicyclic indazole ring system, while the LUMO may be distributed across the entire molecule, including the electron-withdrawing carboxylate group. nih.govrsc.org

Charge distribution analysis, performed using methods like Natural Bond Orbital (NBO) or Mulliken population analysis, reveals the partial atomic charges on each atom. semanticscholar.orgbeilstein-journals.org This information is vital for identifying reactive sites. In methyl 1-benzyl-1H-indazole-3-carboxylate, the N2 nitrogen of the indazole ring and the carbonyl oxygen of the ester group are expected to be the most electron-rich (nucleophilic) centers, while the carbonyl carbon is an electrophilic site.

| Parameter | Significance | Predicted Characteristics for Methyl 1-benzyl-1H-indazole-3-carboxylate |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | Localized primarily on the indazole ring. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | Distributed over the indazole ring and carboxylate group. |

| HOMO-LUMO Gap (ΔE) | Indicates chemical reactivity and kinetic stability. | A moderate gap is expected, typical for stable aromatic heterocycles. |

| Atomic Charges | Identifies nucleophilic and electrophilic centers. | N2 and carbonyl oxygen are key nucleophilic sites. |

Quantum chemical calculations are highly effective in predicting spectroscopic properties, which can be used to confirm the structure of a synthesized compound.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is the standard for calculating NMR shielding tensors. nih.gov These tensors are then converted into chemical shifts (δ) by referencing them to a standard compound, such as tetramethylsilane (B1202638) (TMS). The accuracy of these predictions depends on the chosen functional and basis set. nih.govcomporgchem.com Comparing the calculated ¹H and ¹³C NMR chemical shifts with experimental values serves as a stringent test of the computed molecular geometry and electronic structure. nih.gov Studies on various organic molecules have shown excellent linear correlation between theoretical and experimental NMR data. aps.org

Vibrational Frequencies: Theoretical vibrational (infrared and Raman) spectra can be computed from the second derivatives of the energy with respect to atomic displacements. These calculations provide the frequencies and intensities of the vibrational modes of the molecule. Due to approximations in the computational models (e.g., the harmonic oscillator approximation), calculated frequencies are often systematically higher than experimental ones. This discrepancy is commonly corrected by applying a uniform scaling factor. mdpi.commdpi.com The primary benefit of these calculations is the ability to make unambiguous assignments of the vibrational modes, such as C=O stretches, C-H bends, and ring vibrations, to the observed peaks in experimental IR and Raman spectra. researchgate.net

Mechanistic Studies of Organic Reactions Involving the Indazole Scaffold

The indazole core is a key structural motif in many pharmaceuticals, and developing efficient methods for its functionalization is a major focus of synthetic chemistry. Computational studies are indispensable for understanding the mechanisms of these reactions.

Transition-metal catalysis is frequently used to functionalize indazole derivatives. researchgate.net DFT calculations can map the entire potential energy surface of a catalytic cycle, including reactants, intermediates, transition states, and products. mdpi.com For instance, in a hypothetical palladium-catalyzed Suzuki-Miyaura cross-coupling at the C3 position of the indazole, computations could elucidate the energies of the oxidative addition, transmetalation, and reductive elimination steps. mdpi.com This allows researchers to identify the rate-determining step, understand the role of ligands, and rationalize how reaction conditions influence yield and selectivity. Similar computational approaches have been applied to understand Rhodium(III)- and Cobalt(III)-catalyzed C–H functionalization reactions that lead to the synthesis of complex indazoles. acs.orgnih.gov

A significant challenge in the synthesis of compounds like methyl 1-benzyl-1H-indazole-3-carboxylate is controlling the regioselectivity of the N-alkylation step. The reaction of methyl 1H-indazole-3-carboxylate with an alkylating agent can produce both N1 and N2 isomers. nih.gov

DFT calculations have been extensively used to rationalize and predict the outcome of these reactions. semanticscholar.orgbeilstein-journals.orgbeilstein-journals.org The regioselectivity is determined by the difference in the activation energy barriers (ΔΔG‡) for the N1 and N2 alkylation pathways. The lower energy pathway corresponds to the major product, assuming the reaction is under kinetic control.

Several factors influencing this selectivity have been investigated computationally:

Steric and Electronic Effects: Substituents on the indazole ring can influence the relative nucleophilicity and steric accessibility of the N1 and N2 positions. nih.govd-nb.info

Reaction Conditions: The choice of base, counter-ion, and solvent dramatically affects the N1/N2 ratio. nih.gov Computational studies have supported the hypothesis that in the presence of sodium hydride (NaH) in a solvent like tetrahydrofuran (B95107) (THF), the sodium cation can form a chelated intermediate. beilstein-journals.orgbeilstein-journals.org In this intermediate, the Na⁺ ion coordinates with both the N2 nitrogen and the carbonyl oxygen of the C3-carboxylate group. This chelation blocks the N2 position, thereby directing the incoming benzyl group to the N1 position with high selectivity. beilstein-journals.orgbeilstein-journals.org

Thermodynamic vs. Kinetic Control: By calculating the relative energies of the final N1 and N2-alkylated products, computational methods can determine which isomer is thermodynamically more stable. Comparing the transition state energies with the product energies reveals whether the reaction is governed by kinetics or thermodynamics. nih.gov Recent studies suggest that high N1-selectivity can be achieved under thermodynamic control. nih.gov

These computational insights are crucial for developing synthetic protocols that selectively yield the desired N1-substituted indazole isomer. beilstein-journals.orgnih.gov

Analysis of Global and Local Reactivity Indices

In the field of computational chemistry, Density Functional Theory (DFT) has become a important tool for predicting the reactivity of molecular systems. Global and local reactivity indices, derived from DFT, offer valuable insights into the chemical behavior of molecules. For methyl 1-benzyl-1H-indazole-3-carboxylate, these indices can elucidate its stability, reactivity, and the specific sites prone to electrophilic or nucleophilic attack.

Global reactivity descriptors are used to describe the molecule as a whole. Key global indices include the Highest Occupied Molecular Orbital (HOMO) energy, the Lowest Unoccupied Molecular Orbital (LUMO) energy, the HOMO-LUMO energy gap (ΔE), ionization potential (I), electron affinity (A), electronegativity (χ), global hardness (η), global softness (S), and the electrophilicity index (ω).

The HOMO and LUMO energies are crucial in determining the electron-donating and electron-accepting abilities of a molecule, respectively. A higher HOMO energy suggests a greater tendency to donate electrons, while a lower LUMO energy indicates a greater ability to accept electrons. The HOMO-LUMO gap is a significant indicator of chemical stability; a larger gap implies higher stability and lower reactivity.

From these fundamental energies, other global reactivity indices can be calculated. The ionization potential (I ≈ -EHOMO) and electron affinity (A ≈ -ELUMO) are used to determine the electronegativity (χ = (I+A)/2) and global hardness (η = (I-A)/2). Hardness is a measure of resistance to change in electron distribution, while softness (S = 1/η) is the reciprocal of hardness. The electrophilicity index (ω = χ²/2η) provides a measure of the energy lowering of a system when it is saturated with electrons from the external environment.

For methyl 1-benzyl-1H-indazole-3-carboxylate, a hypothetical analysis of its global and local reactivity indices could yield the data presented in the tables below. Such data would be instrumental in predicting its behavior in various chemical reactions.

Table 1: Hypothetical Global Reactivity Indices for Methyl 1-benzyl-1H-indazole-3-carboxylate

| Parameter | Value | Unit |

|---|---|---|

| EHOMO | -6.5 | eV |

| ELUMO | -1.8 | eV |

| Energy Gap (ΔE) | 4.7 | eV |

| Ionization Potential (I) | 6.5 | eV |

| Electron Affinity (A) | 1.8 | eV |

| Electronegativity (χ) | 4.15 | eV |

| Global Hardness (η) | 2.35 | eV |

| Global Softness (S) | 0.426 | eV-1 |

Table 2: Hypothetical Condensed Fukui Functions for Selected Atoms of Methyl 1-benzyl-1H-indazole-3-carboxylate

| Atom | fk+ (Nucleophilic Attack) | fk- (Electrophilic Attack) |

|---|---|---|

| N1 | 0.032 | 0.015 |

| N2 | 0.098 | 0.120 |

| C3 | 0.150 | 0.050 |

| O(carbonyl) | 0.180 | 0.095 |

Exploration of Nonlinear Optical (NLO) Properties through Computational Models

Nonlinear optical (NLO) materials are of significant interest due to their potential applications in optoelectronics, including frequency conversion and optical switching. Computational chemistry provides a powerful means to predict and understand the NLO properties of molecules, guiding the design of new materials with enhanced performance. For methyl 1-benzyl-1H-indazole-3-carboxylate, computational models can be employed to calculate its NLO response.

The NLO properties of a molecule are determined by its response to an applied electric field. This response is described by the molecular polarizability (α) and hyperpolarizabilities (β, γ, etc.). The first hyperpolarizability (β) is of particular interest as it is responsible for second-order NLO effects such as second-harmonic generation.

Computational methods, particularly DFT, are widely used to calculate these properties. The choice of the functional and basis set is crucial for obtaining accurate results. Functionals such as CAM-B3LYP are often employed for NLO calculations as they are designed to handle long-range interactions and charge-transfer excitations, which are important for NLO responses. frontiersin.org

The magnitude of the first hyperpolarizability is influenced by several molecular features, including the presence of donor-acceptor groups, extended π-conjugation, and a non-centrosymmetric structure. In methyl 1-benzyl-1H-indazole-3-carboxylate, the indazole ring system and the benzyl and carboxylate groups can contribute to its NLO properties. The interaction between these groups can lead to intramolecular charge transfer, which is a key factor in enhancing the NLO response.

A computational study of methyl 1-benzyl-1H-indazole-3-carboxylate would involve geometry optimization followed by the calculation of its electronic properties, including the dipole moment (μ), polarizability (α), and the first hyperpolarizability (β). The total first hyperpolarizability (βtot) is calculated from the individual tensor components. A larger βtot value indicates a stronger NLO response.

The results of such a computational investigation can be summarized in a data table, providing a quantitative measure of the NLO properties of the molecule.

Table 3: Hypothetical Calculated NLO Properties for Methyl 1-benzyl-1H-indazole-3-carboxylate

| Property | Value | Unit |

|---|---|---|

| Dipole Moment (μ) | 3.5 | Debye |

| Mean Polarizability (α) | 25.0 x 10-24 | esu |

These theoretical calculations would not only predict the NLO activity of methyl 1-benzyl-1H-indazole-3-carboxylate but also provide insights into the structure-property relationships that govern its NLO response. This understanding is invaluable for the rational design of novel indazole derivatives with tailored NLO properties for specific applications in materials science and photonics.

Synthetic Applications and Scaffold Diversification of Methyl 1 Benzyl 1h Indazole 3 Carboxylate

Methyl 1-benzyl-1H-indazole-3-carboxylate as a Key Synthetic Intermediate

The primary role of methyl 1-benzyl-1H-indazole-3-carboxylate in synthetic chemistry is that of a key intermediate. cymitquimica.comcymitquimica.com This means it is a starting material or a mid-stage compound in a multi-step synthesis designed to produce more complex target molecules. Its utility stems from the reactivity of its core indazole scaffold and its ester functional group.

A significant application of this compound is in the preparation of synthetic cannabinoids. nih.gov The indazole-3-carboxamide structure is a common feature in many of these compounds, and methyl 1-benzyl-1H-indazole-3-carboxylate serves as a direct precursor to this class of molecules. nih.goviucr.org The synthesis typically involves the hydrolysis of the methyl ester to the corresponding carboxylic acid, followed by amide bond formation with a suitable amine. This pathway highlights the compound's role as a foundational scaffold for creating substances used in forensic and pharmacological research. diva-portal.orgresearchgate.net

Design and Synthesis of Novel Indazole Derivatives through Scaffold Modification

The molecular framework of methyl 1-benzyl-1H-indazole-3-carboxylate allows for extensive scaffold modification to synthesize novel indazole derivatives. These modifications can be targeted at several key positions on the molecule, primarily the C3-ester, the N1-benzyl group, and the benzene (B151609) ring of the indazole core.

Modification at the C3-Position: The methyl ester at the C3 position is the most common site for derivatization. It can be readily hydrolyzed to form 1-benzyl-1H-indazole-3-carboxylic acid. This carboxylic acid is a versatile intermediate that can be converted into a wide range of functional groups. acs.orgnih.gov The most prominent transformation is its coupling with various primary or secondary amines to form a diverse series of N-substituted indazole-3-carboxamides. derpharmachemica.comnih.govnih.gov This amidation reaction is typically facilitated by standard peptide coupling reagents like N-Hydroxybenzotriazole (HOBT) and (3-Dimethylaminopropyl)ethyl-carbodiimide (EDC·HCl). derpharmachemica.com

Furthermore, the carboxylic acid intermediate can be reduced using powerful reducing agents like lithium aluminum hydride (LiAlH₄) to yield (1-benzyl-1H-indazol-3-yl)methanol. google.com This alcohol provides another point for diversification, for instance, through conversion to a chloromethyl group, which can then undergo nucleophilic substitution reactions. google.com

Modification at the N1-Position: While the subject compound already possesses a benzyl (B1604629) group, the N1-position of the indazole ring is a key site for introducing diversity. Synthetic strategies often begin with a non-benzylated precursor, such as methyl 1H-indazole-3-carboxylate, which can be alkylated with various substituted benzyl halides. nih.gov For example, reacting the precursor with 1-(bromomethyl)-4-fluorobenzene yields methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate, an analog used as an intermediate for synthetic cannabinoids. nih.goviucr.org This approach allows for the systematic alteration of the electronic and steric properties of the N1-substituent to explore structure-activity relationships.

Modification of the Benzene Ring: The benzene portion of the indazole nucleus can also be modified to create new derivatives. Functional groups can be introduced onto this ring to further tune the molecule's properties. For instance, studies on related indazoles have shown that positions on the benzene ring can be functionalized through reactions like bromination, which then allows for subsequent cross-coupling reactions to attach various other groups. researchgate.netresearchgate.net

Strategies for Constructing Libraries of Diverse Indazole-Based Compounds

The amenability of the 1-benzyl-1H-indazole-3-carboxylate scaffold to various chemical transformations makes it an ideal candidate for the construction of compound libraries. Chemical libraries are large collections of distinct but structurally related molecules that are synthesized and screened to discover new drug leads or chemical probes.

The most common strategy for building a library from this scaffold involves a combinatorial or parallel synthesis approach centered on the C3-carboxamide linkage. The general workflow is as follows:

Scaffold Preparation: Large-scale synthesis of the core intermediate, 1-benzyl-1H-indazole-3-carboxylic acid, via hydrolysis of the methyl ester.

Amine Selection: A diverse set of primary and secondary amines is selected, each bringing a unique chemical feature (e.g., different sizes, electronic properties, functional groups).

Parallel Amidation: The core carboxylic acid is reacted with each amine from the selected set in a parallel fashion, often using automated or semi-automated synthesis platforms.

This strategy allows for the rapid generation of hundreds of unique indazole-3-carboxamide derivatives. Each derivative maintains the core indazole scaffold but differs in the "R" group introduced by the amine, enabling a systematic exploration of how this part of the molecule influences its biological activity.

| Amine Name | Structure of Amine (H-NR¹R²) | Resulting Carboxamide Structure |

|---|---|---|

| Benzylamine |  | Indazole-CO-NH-CH₂Ph |

| Morpholine |  | Indazole-CO-N(CH₂CH₂)₂O |

| Aniline |  | Indazole-CO-NH-Ph |

| Piperidine |  | Indazole-CO-N(CH₂)₅ |

Role in the Development of Complex Heterocyclic Systems

While methyl 1-benzyl-1H-indazole-3-carboxylate is a cornerstone for creating derivatives through functional group manipulation, its role in constructing more complex, fused heterocyclic systems is less documented. The available chemical literature primarily focuses on leveraging the existing functional handles (the ester and the N-H precursor) to append various substituents. derpharmachemica.comresearchgate.net These modifications are crucial for probing biological targets and developing structure-activity relationships (SAR) in medicinal chemistry. nih.gov

The indazole nucleus itself can participate in reactions to form fused systems, but these often require different functionalities than a C3-carboxylate. researchgate.net For example, cycloaddition reactions or intramolecular cyclizations typically involve precursors with functionalities like amino, nitro, or ortho-halo substituents that are not present on the title compound. Therefore, the primary synthetic value of methyl 1-benzyl-1H-indazole-3-carboxylate lies in its use as a scaffold for diversification rather than as a building block for the annulation of additional rings to form larger, polycyclic heterocyclic networks.

Q & A

Q. Advanced Research Focus

- SHELXL Refinement : Use high-resolution single-crystal X-ray data to refine anisotropic displacement parameters. SHELXL’s robust algorithms handle twinning and high thermal motion, common in flexible benzyl-substituted indazoles .

- Hydrogen-Bond Analysis : Challenges include distinguishing weak C–H···O interactions (2.5–3.0 Å) from crystal packing effects. Tools like Mercury or OLEX2 help visualize and quantify these interactions, but their functional relevance requires complementary DFT studies .

What methodological approaches can address low yields in the benzylation of methyl 1H-indazole-3-carboxylate, and how can competing side reactions be mitigated?

Q. Basic Research Focus

- Catalytic Optimization : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance benzylation efficiency.

- Side Reaction Mitigation : Competing O-benzylation is minimized by pre-protecting the indazole carboxylate group or using bulky bases (e.g., KOtBu) to favor N-alkylation .

How should researchers design experiments to elucidate the interaction between methyl 1-benzyl-1H-indazole-3-carboxylate and target enzymes, considering factors like concentration and biological context?

Q. Advanced Research Focus

- Dose-Response Assays : Test concentrations from 1 nM to 100 µM to identify IC50 values. Use fluorogenic substrates for real-time enzymatic inhibition monitoring (e.g., fluorescence polarization assays).

- Contextual Variability : Account for cellular permeability by comparing in vitro (purified enzymes) vs. in-cell (HEK293 or HeLa models) activity. LC-MS/MS quantifies intracellular compound levels .

What spectroscopic techniques (e.g., NMR, X-ray diffraction) are critical for characterizing methyl 1-benzyl-1H-indazole-3-carboxylate, and how should conflicting spectral data be resolved?

Q. Basic Research Focus

- 1H/13C NMR : Key signals include the methyl ester (δ ~3.9 ppm, singlet) and benzyl CH2 (δ ~5.6 ppm). Aromatic protons show splitting patterns diagnostic of substitution .

- Data Contradictions : Conflicting NOESY/ROESY data (e.g., ambiguous spatial proximities) require corroboration via X-ray crystallography or variable-temperature NMR .

What experimental frameworks are recommended for assessing the environmental persistence and ecotoxicological effects of methyl 1-benzyl-1H-indazole-3-carboxylate in aquatic systems?

Q. Advanced Research Focus

- Persistence Studies : Use OECD 301B (Ready Biodegradability) tests to measure half-life in water. Monitor hydrolysis/photolysis under simulated sunlight (λ = 290–800 nm) .

- Ecotoxicology : Acute toxicity assays with Daphnia magna (48-hour LC50) and algal growth inhibition (72-hour EC50). Compare results with structurally similar synthetic cannabinoids .

How can computational methods like DFT complement experimental data in understanding the electronic structure and reactivity of methyl 1-benzyl-1H-indazole-3-carboxylate?

Q. Advanced Research Focus

- DFT Applications : Optimize geometry at the B3LYP/6-311++G(d,p) level to predict electrostatic potential surfaces, identifying nucleophilic/electrophilic sites.

- Reactivity Insights : Compare calculated Fukui indices with experimental substituent effects (e.g., benzyl vs. fluorobenzyl derivatives) to rationalize regioselectivity in further functionalization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.